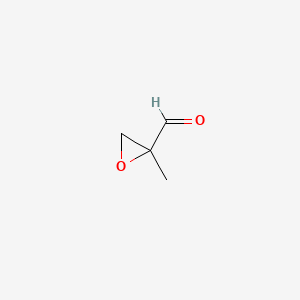

2-Methyloxirane-2-carbaldehyde

Description

Contextualization within Oxirane and Aldehyde Chemistry

2-Methyloxirane-2-carbaldehyde, also known as 2-formyl-2-methyloxirane, is a bifunctional organic molecule that incorporates both an epoxide (oxirane) ring and an aldehyde group. lookchem.comalfa-chemistry.com The oxirane ring is a three-membered heterocycle containing an oxygen atom. This ring is highly strained, making it susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles, a characteristic that renders epoxides versatile intermediates in organic synthesis. researchgate.net The aldehyde group is a reactive carbonyl functional group that readily undergoes nucleophilic addition and oxidation reactions. The presence of both these reactive moieties on a small carbon framework makes this compound a compound of significant interest.

The chemistry of oxiranes is extensive, with reactions often proceeding with high regio- and stereoselectivity. researchgate.netatamanchemicals.com For instance, the ring-opening of epoxides can be catalyzed by both acids and bases. core.ac.uk Similarly, aldehydes are fundamental building blocks in the formation of carbon-carbon bonds and the synthesis of a wide array of other functional groups, including alcohols, carboxylic acids, and imines. The dual functionality of this compound allows for a rich and diverse reaction chemistry, enabling sequential or tandem reactions that can rapidly build molecular complexity.

Significance as a Chiral Epoxide-Aldehyde Moiety in Organic Synthesis and Reaction Studies

The this compound molecule possesses a chiral center at the C2 position of the oxirane ring. Chiral epoxides are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.netatlasofscience.orgresearchgate.net The ability to selectively synthesize one enantiomer of a chiral molecule is a major focus of modern organic chemistry, as different enantiomers can have vastly different biological activities. atlasofscience.org

The presence of the aldehyde group adjacent to the chiral epoxide ring provides a handle for further synthetic transformations while potentially influencing the stereochemical outcome of reactions at the epoxide, and vice-versa. This makes this compound a valuable substrate for studying stereocontrol in organic reactions. For example, the aldehyde can be converted to other functional groups, and the subsequent reactions of the epoxide can be investigated to understand the directing effects of the neighboring group. Chiral epoxides are key building blocks in the synthesis of numerous natural products and pharmaceuticals, including anticancer agents. atlasofscience.orgnih.gov The development of catalytic asymmetric methods to access such compounds is an active area of research. nih.govacs.orgacs.org

Overview of Current Research Trajectories and Academic Relevance

Current research involving structures similar to this compound is multifaceted. One significant area of investigation is its role in reaction mechanisms and kinetics, particularly in combustion and atmospheric chemistry. For instance, studies on the unimolecular reactions of related cyclic ethers and their peroxy radicals have identified 3-methyloxirane-2-carbaldehyde as a potential product in the oxidation of 2-methyloxetane (B110119), an intermediate in n-butane oxidation. nih.govosti.govacs.orgnsf.gov These studies are crucial for developing accurate chemical kinetics models for combustion processes.

In synthetic organic chemistry, the focus is on utilizing chiral epoxide-aldehydes as versatile building blocks. Research in this area includes the development of new synthetic methods for their preparation and their application in the total synthesis of complex molecules. mdpi.com The reactivity of the epoxide and aldehyde functionalities allows for a variety of transformations, making them valuable synthons. atamanchemicals.comsmolecule.com The academic relevance of chiral epoxides is underscored by the awarding of the Nobel Prize in Chemistry in 2001 to K. Barry Sharpless for his work on asymmetric epoxidation reactions. atlasofscience.org The continued exploration of the synthesis and reactions of molecules like this compound contributes to the fundamental understanding of organic chemistry and enables the development of new synthetic strategies. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6O2 lookchem.com |

| Molecular Weight | 86.09 g/mol |

| CAS Number | 52788-68-8 lookchem.comalfa-chemistry.com |

| Boiling Point | 106.4°C at 760 mmHg lookchem.comalfa-chemistry.com |

| Density | 1.242 g/cm³ lookchem.comalfa-chemistry.com |

| Flash Point | 18.6°C lookchem.comalfa-chemistry.com |

| Vapor Pressure | 28.4 mmHg at 25°C lookchem.com |

| LogP | -0.02580 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Exact Mass | 86.036779430 lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52788-68-8 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

2-methyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C4H6O2/c1-4(2-5)3-6-4/h2H,3H2,1H3 |

InChI Key |

ARDBEZFTUVBDOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyloxirane 2 Carbaldehyde and Its Enantiomers

Direct Synthetic Routes to 2-Methyloxirane-2-carbaldehyde

Direct approaches to racemic this compound primarily involve the formation of the oxirane ring from an acyclic precursor that already contains the three-carbon backbone and the aldehyde functionality.

Epoxidation Reactions of Unsaturated Aldehyde Precursors

A prominent and straightforward method for the synthesis of this compound is the epoxidation of its unsaturated precursor, methacrolein (B123484). This reaction involves the direct oxidation of the carbon-carbon double bond in methacrolein to form the corresponding epoxide. Various oxidizing agents can be employed for this transformation.

One common method utilizes hydrogen peroxide in an alkaline medium. The reaction proceeds by the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated aldehyde, followed by intramolecular displacement of a hydroxide (B78521) ion to form the epoxide ring. Maintaining the pH between 8 and 8.5 is crucial for this reaction to proceed efficiently, yielding this compound.

The table below summarizes typical conditions and yields for this epoxidation reaction.

| Oxidizing Agent | Catalyst/Base | Solvent | Temperature | Yield (%) |

| Hydrogen Peroxide | NaOH | Methanol/Water | 0-10 °C | ~64 |

| tert-Butyl hydroperoxide | Triton B | Benzene | Room Temp. | Moderate |

It is important to control the reaction conditions, as the product is sensitive to both acidic and strongly basic environments, which can lead to ring-opening or polymerization reactions.

Derivatization from Substituted Propanoates

Another synthetic strategy involves the construction of the epoxide ring from substituted propanoate precursors, most notably through the Darzens condensation reaction. This reaction, also known as the Darzens-Claisen reaction or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgorganic-chemistry.org

In the context of synthesizing a precursor to this compound, acetone (B3395972) can be reacted with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide or potassium tert-butoxide. researchgate.netresearchgate.net This reaction forms ethyl 2-methyl-oxirane-2-carboxylate. The mechanism involves the deprotonation of the α-haloester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. The resulting alkoxide then undergoes an intramolecular SN2 reaction to form the epoxide ring. wikipedia.org

The resulting glycidic ester can then be converted to the target aldehyde. This transformation can be challenging, but one potential route involves the saponification of the ester to the corresponding glycidic acid, followed by a controlled decarboxylation-rearrangement, though this can be complex. wikipedia.org A more controlled method would be the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde.

Stereoselective Synthesis of this compound and Analogues

Accessing enantiomerically pure forms of this compound is crucial for their application in the synthesis of chiral pharmaceuticals and other biologically active molecules. Several strategies have been developed to achieve this, including asymmetric epoxidation, chiral pool synthesis, and biocatalysis.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of α,β-unsaturated aldehydes, such as methacrolein, offers a direct route to enantiomerically enriched this compound. Organocatalysis has emerged as a powerful tool for this transformation. Chiral secondary amines, particularly diarylprolinol silyl (B83357) ethers, have been shown to be effective catalysts for the epoxidation of a variety of α,β-unsaturated aldehydes with high enantioselectivity. nih.govorganic-chemistry.org

These reactions typically utilize hydrogen peroxide or its urea (B33335) adduct as the oxidant and can often be performed under environmentally benign conditions, such as in mixtures of water and alcohol. nih.gov The catalyst forms a transient iminium ion with the unsaturated aldehyde, which directs the epoxidation to one face of the double bond, thereby controlling the stereochemistry of the resulting epoxide.

The table below presents representative data for the asymmetric epoxidation of α,β-unsaturated aldehydes using organocatalysts.

| Catalyst | Oxidant | Solvent | Temperature (°C) | ee (%) | Yield (%) |

| Diarylprolinol silyl ether | H₂O₂ | MeOH/H₂O | 0 | >94 | High |

| Chiral N,N'-dioxide-Sc(III) complex | H₂O₂ | CH₂Cl₂ | Room Temp. | up to 99 | up to 99 |

Chiral Pool Synthesis Utilizing Oxirane Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. nih.gov In the context of this compound synthesis, this can involve starting with a simple chiral molecule and elaborating it to the target structure.

One potential strategy involves the use of enantiopure 2,3-epoxy alcohols, which can be readily prepared via the Sharpless asymmetric epoxidation of allylic alcohols. For instance, the Sharpless epoxidation of an appropriate allylic alcohol could yield a chiral epoxy alcohol, which could then be oxidized to the corresponding epoxy aldehyde.

Another approach could start from readily available chiral amino acids, such as (R)- or (S)-alaninol. nih.gov These can be converted into chiral chlorohydrins, which can then be cyclized to the corresponding chiral oxiranes. Subsequent functional group manipulation would then be required to introduce the aldehyde functionality at the C2 position.

Biocatalytic Pathways for Enantioselective Epoxide Formation

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral epoxides. epa.gov Enzymes such as monooxygenases and halohydrin dehalogenases can be employed for the enantioselective epoxidation of alkenes or the kinetic resolution of racemic epoxides.

While direct biocatalytic epoxidation of methacrolein to a specific enantiomer of this compound is an area of ongoing research, existing biocatalytic systems have shown promise for the epoxidation of other α,β-unsaturated carbonyl compounds. For example, certain fungal peroxygenases have been shown to catalyze the epoxidation of aromatic systems. nih.gov

Another biocatalytic strategy is the kinetic resolution of racemic this compound. This involves the use of an enzyme, such as an epoxide hydrolase, that selectively reacts with one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric purity. Halohydrin dehalogenases have also been utilized for the enantioselective ring-opening of epoxides, which could be applied in a resolution strategy. nih.gov

Catalyst Development in this compound Synthesis

The synthesis of this compound, particularly its enantiomers, is critically dependent on the development of effective catalysts. Research has predominantly focused on the asymmetric epoxidation of its precursor, methacrolein (an α,β-unsaturated aldehyde). The development of catalysts that can achieve high enantioselectivity and yield under mild and environmentally friendly conditions is a significant area of investigation.

A major breakthrough in this field has been the application of organocatalysis. Chiral amines, particularly pyrrolidine (B122466) derivatives, have emerged as highly effective catalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes. organic-chemistry.orgnih.gov These catalysts operate by forming a chiral iminium ion intermediate with the aldehyde, which then directs the stereoselective attack of an oxidizing agent.

One notable class of catalysts are chiral bisaryl-silyl-protected pyrrolidines. organic-chemistry.org These organocatalysts have demonstrated high selectivity in the epoxidation of various α,β-unsaturated aldehydes using common oxidizing agents like hydrogen peroxide (H₂O₂) and urea-hydrogen peroxide (UHP). organic-chemistry.orgnih.gov The reactions can often be carried out under environmentally benign conditions, for instance, in water-alcohol mixtures, yielding optically active α,β-epoxy aldehydes with high enantioselectivities, often exceeding 94% ee. nih.gov

Further advancements have been made by employing a synergistic combination of a primary cinchona-based amine and a chiral phosphoric acid. This dual-catalyst system has proven to be highly effective for the epoxidation of α-branched α,β-unsaturated aldehydes, achieving excellent enantiocontrol. researchgate.net For α-monosubstituted and α,β-disubstituted enals, this method has shown significant success. researchgate.net

In addition to pyrrolidine derivatives, other chiral amines have been explored. For instance, a primary-tertiary diamine derived from trans-1,2-diphenylethane-1,2-diamine, when used in combination with 5-sulfosalicyclic acid (5-SSA), has been identified as an optimal catalyst for the asymmetric epoxidation of α-substituted acroleins. researchgate.net This system has demonstrated good catalytic activity, with yields up to 95% and enantioselectivities up to 88% ee. researchgate.net

The development of these catalysts has been instrumental in enabling the enantioselective synthesis of chiral epoxides from α,β-unsaturated aldehydes. The principles and catalysts developed for the general class of α,β-unsaturated aldehydes are directly applicable to the synthesis of enantiomerically enriched this compound from methacrolein.

Interactive Data Table: Catalyst Performance in the Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

| Catalyst | Oxidant | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral bisaryl-silyl-protected pyrrolidine | H₂O₂, UHP | α,β-Unsaturated Aldehydes | High | >94 | organic-chemistry.orgnih.gov |

| Primary cinchona-based amine / Chiral phosphoric acid | Not Specified | α-Monosubstituted and α,β-disubstituted enals | Not Specified | Excellent | researchgate.net |

| Primary-tertiary vicinal diamine / 5-Sulfosalicyclic acid | Not Specified | α-Substituted acroleins | up to 95 | up to 88 | researchgate.net |

| Diphenylprolinol diphenylmethylsilyl ether | Hydrogen Peroxide | α-Substituted acroleins | Not Specified | up to 94 | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Methyloxirane 2 Carbaldehyde

Ring-Opening Reactions of the Oxirane Moiety

The significant ring strain inherent in the epoxide ring of 2-methyloxirane-2-carbaldehyde makes it susceptible to ring-opening reactions. researchgate.net These transformations are a cornerstone of its chemistry, proceeding through either nucleophilic or radical-mediated pathways.

The ring-opening of epoxides by nucleophiles is a well-established and synthetically valuable transformation that can proceed under either basic or acidic conditions. researchgate.net The regiochemical outcome of the reaction on an unsymmetrical epoxide such as this compound is dependent on these conditions.

Under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. In this compound, this is the C3 carbon (the CH2 group). This pathway is favored by strong, anionic nucleophiles such as alkoxides, amines, thiols, and Grignard reagents. wikipedia.orgatamanchemicals.com

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a better leaving group and activating it towards nucleophilic attack. The subsequent attack by a weak nucleophile (e.g., water, alcohols) can exhibit characteristics of both SN1 and SN2 reactions. For a 2,2-disubstituted epoxide like the target molecule, where one carbon is tertiary (C2) and the other is primary (C3), nucleophilic attack preferentially occurs at the more substituted carbon (C2). This is because this carbon can better stabilize the partial positive charge that develops in the transition state.

Recent advancements have also demonstrated the use of magnesium catalysts for the regiodivergent hydroborative ring-opening of 2,2-disubstituted epoxides, allowing for selective formation of either branched or linear alcohol products depending on the catalyst used. acs.orgnih.gov

| Reaction Type | Conditions | Nucleophile (Nu⁻) | Predominant Site of Attack | Expected Product Structure |

| Base-Catalyzed | Basic (e.g., NaOR) | R-O⁻, R-S⁻, R₂N⁻, CN⁻ | C3 (Less substituted) | Nu-CH₂-C(OH)(CH₃)-CHO |

| Acid-Catalyzed | Acidic (e.g., H₂SO₄) | H₂O, R-OH | C2 (More substituted) | HO-CH₂-C(Nu)(CH₃)-CHO |

This table presents the expected regiochemical outcomes for nucleophilic ring-opening of this compound.

While less common than nucleophilic pathways, the homolytic cleavage of the C-O bonds in an epoxide ring can be induced by radical species. rsc.orgkyoto-u.ac.jp This process typically generates an alkoxyl radical, which can then undergo a variety of subsequent transformations. sonar.ch Specific experimental studies on the radical-mediated reactions of this compound are not extensively documented; however, its behavior can be predicted based on established principles of radical chemistry.

The initial ring-opening of this compound could theoretically lead to radical intermediates that rearrange to isomeric structures. For instance, a radical attack on the epoxide oxygen could lead to a C-O bond cleavage, forming a diradical that might rearrange. More complex pathways, potentially involving intramolecular hydrogen abstraction or reaction with oxygen to form peroxy radicals, could lead to a cascade of reactions. Ring-opening reactions of radicals derived from related cyclic ethers like 2-methyloxetane (B110119) are known to produce ketohydroperoxide species. researchgate.net By analogy, radical processes involving this compound could potentially lead to isomeric ketones or aldehydes, although the specific pathways to the named examples remain speculative without direct experimental evidence.

A common fate for alkoxyl radicals is the β-scission reaction, which involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the oxygen atom bearing the radical. wikipedia.org If a radical-induced ring-opening of this compound occurs at the C2-O bond to form a tertiary alkoxyl radical, this intermediate could undergo β-scission. This would involve the cleavage of the C2-C3 bond, leading to the formation of a new radical and a carbonyl compound. nih.govnih.gov This fragmentation pathway is a key step in many radical-driven processes, including hydrocarbon cracking. wikipedia.org

| Precursor Radical | Scission Pathway | Products |

| Tertiary alkoxyl radical at C2 | β-scission of C2-C3 bond | Acetaldehyde + Formyl radical (•CHO) |

| Tertiary alkoxyl radical at C2 | β-scission of C1-C2 bond | Acetone (B3395972) + Carbonyl radical |

This table outlines plausible β-scission pathways for an alkoxyl radical derived from this compound.

Hydroperoxyalkyl radicals (•QOOH) are critical, short-lived intermediates in atmospheric and combustion chemistry. pnas.org They are typically formed from the isomerization of a peroxy radical (ROO•), which itself is formed from the reaction of an initial carbon-centered radical with molecular oxygen (O₂). researchgate.net A plausible, though complex, pathway starting from this compound would involve an initial radical-induced hydrogen abstraction from the methyl group, followed by O₂ addition to form a peroxy radical. This peroxy radical could then isomerize via a 1,5-hydrogen shift to form a •QOOH intermediate. Such •QOOH radicals are known to decompose, often unimolecularly, to yield a cyclic ether and a hydroxyl radical (•OH). pnas.orgosti.gov This decomposition pathway is a significant source of OH radicals in oxidation processes. researchgate.net

Radical-Mediated Ring-Opening Pathways

Aldehyde Group Reactivity and Functionalization

The aldehyde group in this compound is an electrophilic center that can undergo a wide range of characteristic reactions, largely independent of the epoxide ring, provided that reaction conditions are chosen to avoid simultaneous ring-opening. Key transformations include oxidation, reduction, and nucleophilic addition to the carbonyl carbon. The conjugation of the aldehyde with the adjacent epoxide ring may enhance its reactivity toward certain nucleophiles. nih.gov

Key Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-methyloxirane-2-carboxylic acid) using mild oxidizing agents such as Tollens' reagent (Ag₂O) or stronger ones like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol ( (2-methyloxiran-2-yl)methanol (B1345474) ) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical, as LiAlH₄ can also open the epoxide ring.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles. These reactions include:

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst yields an acetal, which can serve as a protecting group for the aldehyde.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Grignard Reaction: Addition of a Grignard reagent (R-MgX) followed by an aqueous workup yields a secondary alcohol.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Name |

| Oxidation | Ag₂O, NH₄OH (Tollens') | Aldehyde → Carboxylic Acid | 2-Methyloxirane-2-carboxylic acid |

| Reduction | NaBH₄, MeOH | Aldehyde → Primary Alcohol | (2-Methyloxiran-2-yl)methanol |

| Acetal Formation | R-OH, H⁺ | Aldehyde → Acetal | 2-(Dialkoxymethyl)-2-methyloxirane |

| Wittig Reaction | Ph₃P=CHR | Aldehyde → Alkene | 2-(alkenyl)-2-methyloxirane |

This table summarizes key functionalization reactions of the aldehyde group in this compound.

Reduction Reactions of the Carbaldehyde Group

Selective reduction of the carbaldehyde group in this compound leads to the formation of the corresponding primary alcohol, (2-methyloxiran-2-yl)methanol. chemscene.comguidechem.com This transformation is typically accomplished using mild reducing agents, such as sodium borohydride (NaBH₄), which preferentially reduce aldehydes and ketones over other functional groups like epoxides.

The use of a chemoselective reagent like NaBH₄ is crucial to ensure that the epoxide ring remains intact during the reduction of the carbonyl group. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to a mixture of products by attacking both the aldehyde and the epoxide.

| Reagent | Product | Solvent |

| Sodium Borohydride (NaBH₄) | (2-Methyloxiran-2-yl)methanol | Methanol or Ethanol |

| Lithium Aluminium Hydride (LiAlH₄) | (2-Methyloxiran-2-yl)methanol and/or ring-opened products | Diethyl ether or THF |

Condensation and Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is a focal point for various condensation and carbon-carbon bond-forming reactions. These reactions provide powerful methods for elaborating the molecular structure.

Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene through the reaction with a phosphorus ylide (Wittig reagent). lumenlearning.comlibretexts.org This reaction is highly specific for aldehydes and ketones and is fundamental in organic synthesis for the reliable formation of a carbon-carbon double bond at a defined position. nrochemistry.commasterorganicchemistry.com The reaction proceeds via a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently fragmenting to the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Grignard Reaction: Grignard reagents (R-MgX) readily add to the carbonyl group of this compound to form secondary alcohols after acidic workup. masterorganicchemistry.comlibretexts.org This reaction is a versatile method for creating new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product. beilstein-journals.org

| Reaction Type | Reagent Example | Product Type |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-methyl-2-vinyloxirane |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(2-methyloxiran-2-yl)ethanol |

Interplay of Epoxide and Aldehyde Functionalities in Reaction Dynamics

The dual presence of an aldehyde and an epoxide in this compound creates a substrate where reaction outcomes are highly dependent on the chosen reagents and conditions, a concept known as chemoselectivity.

Under nucleophilic or basic conditions, the reaction site is determined by the nature of the nucleophile. Strong, carbon-based nucleophiles, such as those used in the Wittig or Grignard reactions, will preferentially attack the highly electrophilic carbonyl carbon of the aldehyde group. masterorganicchemistry.commasterorganicchemistry.com However, other strong nucleophiles, particularly under forcing conditions, could instead induce a ring-opening of the epoxide via an Sₙ2-type attack at the less sterically hindered primary carbon of the oxirane ring. youtube.com

Conversely, under acidic conditions, the reaction dynamics shift dramatically. The oxygen atom of the epoxide is more basic than the aldehyde oxygen and will be preferentially protonated. This protonation activates the epoxide ring, making it highly susceptible to nucleophilic attack. libretexts.org The subsequent ring-opening often proceeds with the nucleophile attacking the more substituted tertiary carbon. This regioselectivity is attributed to the fact that the transition state has significant carbocation character, which is better stabilized at the more substituted position (an Sₙ1-like characteristic), even though the attack occurs from the backside (an Sₙ2-like characteristic). libretexts.org

Therefore, the interplay between the two functional groups allows for selective transformations. Neutral or basic conditions with specific nucleophiles favor reactions at the aldehyde, leaving the epoxide intact. In contrast, acidic conditions activate the epoxide for ring-opening reactions, often leaving the aldehyde group untouched, provided the nucleophile is not also a strong reducing or oxidizing agent. This controlled reactivity makes this compound a versatile building block in synthetic chemistry.

Stereochemical Aspects and Chiral Recognition in 2 Methyloxirane 2 Carbaldehyde Research

Enantiopurity and Diastereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure epoxides is a significant challenge in organic chemistry. High levels of enantiopurity and diastereoselectivity are crucial for the application of chiral molecules in fields such as pharmaceuticals and materials science. While specific detailed synthetic routes for 2-methyloxirane-2-carbaldehyde with extensive enantiomeric excess (ee) and diastereomeric ratio (dr) data are not widely published, the principles of asymmetric epoxidation of α,β-unsaturated aldehydes provide a clear pathway to its stereoselective synthesis.

Organocatalytic asymmetric epoxidation of α-branched enals is a prominent method for accessing chiral epoxides with high stereocontrol. For instance, the epoxidation of α-branched enals using cinchona primary amine catalysts has been shown to produce epoxides with good diastereoselectivity and enantioselectivity. In a study on the asymmetric epoxidation of α-branched enals, analogs of this compound were synthesized, providing insight into the expected stereochemical outcomes. For example, the epoxidation of (E)-2-methylpent-2-enal, which would yield a close structural analog, (2R,3S)-3-ethyl-2-methyloxirane-2-carbaldehyde, has been reported with good to excellent enantioselectivity for the major diastereomer mpg.deamazonaws.comuni-koeln.de.

The diastereoselectivity of these reactions is often influenced by the geometry of the starting enal. It has been observed that (E)-isomers of α-branched enals typically yield the corresponding trans-epoxides with high diastereoselectivity. Conversely, (Z)-isomers can lead to the same major diastereomer, indicating a degree of diastereoconvergence, although often with reduced stereoselectivity and yield uni-koeln.de. This suggests that the synthesis of this compound from methacrolein (B123484) could be tailored to favor a specific diastereomer by selecting the appropriate catalyst and reaction conditions.

Table 1: Representative Stereochemical Outcomes in the Asymmetric Epoxidation of α-Branched Enals

| Entry | Substrate (α-Branched Enal) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) of Major Diastereomer |

| 1 | (E)-2-Methylpent-2-enal | Cinchona Primary Amine | 74:26 | 95 |

| 2 | (Z)-2-Methylpent-2-enal | Cinchona Primary Amine | 36:64 | 87 |

| 3 | (E)-2-Methyl-4-phenylbut-2-enal | Cinchona Primary Amine | 94:6 | 99.5 |

This table presents data for analogous compounds to illustrate the potential stereochemical control in the synthesis of this compound.

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

Chiral epoxides are highly valued as versatile building blocks in asymmetric synthesis due to the inherent reactivity of the strained three-membered ring, which can be opened by a variety of nucleophiles with high regio- and stereoselectivity. This compound, with its two functional groups and a chiral center, is a potent synthon for the construction of complex molecules with multiple stereocenters.

The aldehyde group can be readily transformed into a variety of other functionalities, such as alcohols, carboxylic acids, or alkenes, while the epoxide ring can undergo nucleophilic attack to introduce new substituents with controlled stereochemistry. This dual functionality allows for a divergent approach to the synthesis of a range of target molecules. For example, the synthesis of ingenol, a complex natural product, has involved studies utilizing this compound as a key intermediate bham.ac.uk.

In a synthetic strategy, a specific enantiomer of this compound can be used to introduce a defined stereocenter into a larger molecule. The subsequent reactions can then be directed by this initial stereocenter, allowing for the stereoselective formation of new chiral centers. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. The preparation of polypropionate structural motifs, which are common in many natural products, has been explored using chiral epoxy aldehydes as starting materials uni-bonn.de.

Influence of Stereoisomerism on Chemical Reactivity and Product Distribution

The stereochemistry of this compound has a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the methyl and aldehyde groups relative to the epoxide ring dictates the trajectory of incoming nucleophiles and can lead to different product distributions for different stereoisomers.

In nucleophilic ring-opening reactions, the attack can occur at either of the two carbons of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. For this compound, the presence of the quaternary carbon (C2) and the adjacent aldehyde group significantly influences the reaction's course. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon (C3) via an SN2 mechanism, leading to inversion of configuration at that center.

The diastereoselectivity of such reactions is dependent on the stereoisomer of the starting epoxide. For example, the reaction of a chiral nucleophile with a racemic mixture of this compound could proceed at different rates for each enantiomer, a process known as kinetic resolution. This would result in the formation of diastereomeric products and leave the unreacted epoxide enriched in one enantiomer.

Furthermore, intramolecular reactions of this compound are also expected to be highly dependent on its stereochemistry. The relative orientation of the aldehyde and epoxide functionalities can facilitate or hinder cyclization reactions, leading to different products or product ratios depending on the starting stereoisomer. While specific studies detailing these effects for this compound are scarce, the principles of stereocontrol in epoxide chemistry suggest that its stereoisomers would exhibit distinct reactivity profiles.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Synthon for Complex Molecular Architectures

In the field of organic synthesis, a chiral synthon, or chiral building block, is an enantiomerically pure compound used as a starting material to introduce a specific stereocenter into a larger molecule. This strategy is fundamental in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on a precise three-dimensional arrangement of atoms. buchler-gmbh.com 2-Methyloxirane-2-carbaldehyde serves as a powerful chiral synthon, enabling the efficient construction of molecules with defined stereochemistry. The presence of two distinct reactive sites—the electrophilic aldehyde carbon and the epoxide ring susceptible to nucleophilic attack—allows for sequential and controlled chemical transformations.

This compound is employed as a key intermediate in the synthesis of a variety of specialized chemicals, particularly within the pharmaceutical and agrochemical industries. Its structure is a precursor for creating more complex chiral molecules. For instance, derivatives of 2-methyloxirane are crucial in the synthesis of advanced pharmaceutical intermediates. A notable example is the synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)pentan-1-one, a key intermediate for the tetrapeptide epoxyketone proteasome inhibitor, carfilzomib, which is used in cancer therapy. google.com The methyloxirane unit in this intermediate provides the essential electrophilic warhead that binds to its biological target. google.com

The reactivity of the aldehyde and epoxide groups allows for a range of chemical modifications, as detailed in the table below.

| Functional Group | Type of Reaction | Potential Products |

| Aldehyde | Nucleophilic Addition | Secondary Alcohols |

| Wittig Reaction | Alkenes | |

| Reductive Amination | Amines | |

| Oxidation | Carboxylic Acids | |

| Epoxide | Ring-opening with Nucleophiles | 1,2-Diols, Amino Alcohols, Ether Alcohols |

This dual reactivity makes it a valuable precursor for generating libraries of chiral compounds for drug discovery and lead optimization.

The synthesis of natural products and their analogues is a critical area of chemical research, essential for verifying structures and providing larger quantities of rare substances for biological testing. nih.gov Chiral epoxides are common starting materials in the synthesis of insect pheromones, where biological activity is highly dependent on stereochemistry. nih.govnih.gov In many cases, only one specific enantiomer is active, while its mirror image can be inactive or even inhibitory. nih.gov

Chiral aldehydes derived from starting materials like (R) or (S)-2-methyloxirane are key components in the convergent synthesis of pheromones. researchgate.net For example, the sex pheromone of the western corn rootworm, 8-methyldecan-2-yl propionate, has been synthesized using a strategy that couples a chiral aldehyde with another chiral fragment. researchgate.net The use of building blocks like this compound allows for a modular and efficient approach to constructing these complex, stereochemically rich molecules.

Table of Representative Pheromones Synthesized from Chiral Epoxide Precursors

| Pheromone Name | Target Organism | Key Chiral Precursor Type |

|---|---|---|

| Disparlure | Gypsy Moth (Lymantria dispar) | Chiral Epoxide |

| 8-methyldecan-2-yl propionate | Western Corn Rootworm (Diabrotica virgifera) | Chiral Aldehyde from Methyloxirane |

The unique structure of this compound makes it a useful substrate for developing and refining new synthetic methods. Its distinct functional groups can be used to test the selectivity and efficiency of new reagents and catalytic systems. For example, stereoselective reactions involving either the aldehyde or the epoxide can be explored to create methodologies that deliver high yields of a single desired stereoisomer.

While specific novel methodologies developed using this exact compound are not widely documented, its structural motifs are central to established synthetic transformations. Reactions such as the Darzens condensation for the synthesis of α,β-epoxy esters (glycidic esters) from aldehydes highlight the importance of this class of compounds. researchgate.net Furthermore, the development of organocatalytic cascade reactions, which create multiple chemical bonds in a single operation, often utilizes bifunctional molecules to build complex heterocyclic structures with high stereoselectivity. rsc.org The reactivity profile of this compound makes it a candidate for such advanced synthetic strategies.

Polymeric Applications and Material Development

In materials science, this compound and its parent compound, 2-methyloxirane (propylene oxide), are utilized as monomers and comonomers in the production of various polymers.

2-Methyloxirane is used as a comonomer in the production of certain formaldehyde-based resins. These polymers are complex materials formed through the reaction of formaldehyde with other monomers, such as phenols and epoxides. The inclusion of 2-methyloxirane in the polymer chain modifies the properties of the final resin. For example, the U.S. Environmental Protection Agency (EPA) lists polymers of formaldehyde with 2-methyloxirane, oxirane, and phenol. These resins find use as binders, epoxy hardeners, and in the manufacture of pressed wood products, textiles, and paper coatings.

Examples of Polymers Incorporating 2-Methyloxirane

| Polymer Description | CAS Number |

|---|---|

| Formaldehyde, polymer with 2-methyloxirane, oxirane and phenol | 25134-86-5 |

Copolymer polyols (CPPs) are key components in the manufacturing of polyurethane foams and elastomers. researchgate.net These materials are produced by polymerizing one or more monomers, such as acrylonitrile, within a polyol base. 2-Methyloxirane (propylene oxide) is a fundamental building block for the polyether polyols that form the backbone of many polyurethanes.

The copolymerization process allows for the creation of stable dispersions of polymer particles within the polyol, enhancing the load-bearing properties of the resulting polyurethane foam. researchgate.net These foams are widely used in furniture, bedding, and carpet underlay. By varying the monomers and the polymerization conditions, the properties of the final elastomers and foams, such as flexibility and rigidity, can be precisely controlled to meet the demands of various applications. The development of bio-based elastomers from renewable resources is also an active area of research, aiming to create more sustainable materials. mdpi.com

An In-depth Analysis of this compound in Advanced Organic Synthesis and Materials Science

The chemical compound this compound is a bifunctional molecule containing both an epoxide and an aldehyde group. This unique structural arrangement makes it a valuable intermediate in various organic syntheses. This article explores the known applications of this compound, with a particular focus on its potential, though not yet specifically documented, role in the development of advanced polymer structures.

The reactivity of both the epoxide and aldehyde functionalities in this compound allows for its participation in a variety of chemical transformations, making it a versatile building block for more complex molecules.

The synthesis of porous chiral networks is a significant area of research in materials science, with potential applications in catalysis, enantioselective separations, and sensing. These materials are often constructed from chiral building blocks that can be polymerized to form a rigid, porous framework.

In principle, a molecule such as this compound, which possesses a chiral center at the C2 position of the oxirane ring, could serve as a monomer for the synthesis of chiral polymers. The aldehyde and epoxide groups offer two reactive sites for polymerization reactions. For instance, the aldehyde could undergo condensation reactions, while the epoxide could participate in ring-opening polymerization. The combination of these reactive groups on a chiral scaffold presents a theoretical pathway to creating porous chiral networks.

However, a review of the current scientific literature does not provide specific examples or detailed research findings on the use of this compound for the design and synthesis of porous chiral networks through polymerization. While the polymerization of other functionalized epoxides and the creation of porous organic frameworks from various monomers are well-documented, the specific application of this compound remains an underexplored area of research.

Future research in this area could investigate the polymerization of enantiomerically pure this compound to explore the potential for creating novel porous materials with chiral properties. Such studies would need to determine the optimal polymerization conditions and characterize the resulting polymer's porosity, chirality, and thermal stability.

Advanced Analytical Research for Characterization and Mechanistic Elucidation

Spectroscopic Analysis for Structural Confirmation (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide the foundational data for the structural confirmation of 2-Methyloxirane-2-carbaldehyde. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a complete picture of the molecule's connectivity and functional groups can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Due to the absence of published experimental spectra for this compound, its expected chemical shifts can be predicted based on established values for similar structural motifs. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate and predict NMR spectra with high accuracy. nih.govruc.dkimist.ma

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aldehyde, oxirane ring, and methyl protons.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes | | Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) | The aldehydic proton is highly deshielded by the adjacent carbonyl group. | | Oxirane Ring (-CH₂) | 2.5 - 3.5 | Two Doublets (d) | The two protons on the oxirane ring are diastereotopic, leading to separate signals that split each other (geminal coupling). | | Methyl (-CH₃) | 1.3 - 1.6 | Singlet (s) | The methyl group is attached to a quaternary carbon and thus shows no coupling to other protons. |

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, confirming the presence of four unique carbon environments.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Carbon Type | Expected Chemical Shift (δ, ppm) | Notes | | Carbonyl (-CHO) | 195 - 205 | The carbonyl carbon is significantly downfield. | | Quaternary Oxirane (C-O) | 55 - 65 | The carbon atom of the epoxide ring bonded to the methyl and aldehyde groups. | | Methylene (B1212753) Oxirane (-CH₂-O) | 45 - 55 | The CH₂ carbon of the epoxide ring. | | Methyl (-CH₃) | 15 - 25 | The methyl carbon is in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov The spectrum of this compound would be dominated by absorptions from the carbonyl group and the C-H bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com

| Predicted IR Absorption Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Aldehyde C=O | Stretch | ~1725 - 1740 (strong, sharp) | This is one of the most intense and diagnostic peaks in the spectrum. pressbooks.pub | | Aldehyde C-H | Stretch | ~2720 and ~2820 (two weak to medium bands) | The presence of these two bands is highly characteristic of an aldehyde. | | Alkane C-H | Stretch | ~2850 - 3000 | From the methyl and methylene groups. | | Oxirane C-O | Asymmetric Stretch | ~850 - 950 | Characteristic "ring breathing" vibration of the epoxide. | | Oxirane C-O-C | Symmetric Stretch | ~1250 | |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound (Molecular Weight: 86.09 g/mol ) would show a molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted Mass Spectrometry Fragmentation for this compound | | :--- | :--- | :--- | | m/z Value | Possible Fragment Ion | Fragment Lost | | 86 | [C₄H₆O₂]⁺ | Molecular Ion (M⁺) | | 85 | [C₄H₅O₂]⁺ | H• | | 57 | [C₃H₅O]⁺ | •CHO | | 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | •C₂H₃O or •C₃H₅ | | 29 | [CHO]⁺ | •C₃H₅O |

High-Resolution Mass Spectrometry for Reaction Product Identification (e.g., Photoionization Mass Spectrometry, MPIMS)

While standard MS is useful for structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable for elucidating complex reaction mixtures and mechanisms. HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for parent and fragment ions. colorado.edu

Techniques like Photoionization Mass Spectrometry (PIMS) and Multiphoton Ionization Mass Spectrometry (MPIMS) are particularly powerful. These "soft" ionization methods often minimize fragmentation, preserving the molecular ion and providing clearer molecular weight information. A key advantage of PIMS is its ability to distinguish between isomers, which are common products in the rearrangement and ring-opening reactions of epoxides. sandia.gov By tuning the energy of the ionizing photons, specific isomers can be selectively ionized and detected, providing a detailed, isomer-resolved view of the reaction pathways from reactants, through intermediates, to the final products. sandia.gov

For instance, in studying the thermal or photochemical reactions of this compound, HRMS techniques could differentiate between potential isomeric products such as ketones, enols, or other aldehydes formed through molecular rearrangement. Chemical Ionization (CI) is another soft ionization technique that can be used, often producing a strong quasi-molecular ion (M+1)⁺, which is useful for determining the molecular weight of epoxides and their reaction products. researchgate.net

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chromatography is essential for both separating this compound from reaction precursors or byproducts and for resolving its stereoisomers.

Purity Assessment

Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the chemical purity of synthesized this compound. By developing appropriate methods, the presence of impurities can be detected and quantified, ensuring the compound's suitability for further use.

Enantiomeric and Diastereomeric Separation

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they may exhibit different biological activities or reactivities. Chiral chromatography is the most effective method for this purpose. mdpi.com

This is typically achieved by using a Chiral Stationary Phase (CSP) in either a GC or HPLC column. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral molecules. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. researchgate.net The differing stability of these complexes leads to different retention times, allowing for the resolution of the racemic mixture into its constituent enantiomers. The choice of the mobile phase and the specific CSP are critical factors that must be optimized to achieve baseline separation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.